molecular formula C5H4Br2N2 B3000108 2,5-Dibromo-3-methylpyrazine CAS No. 1260672-37-4

2,5-Dibromo-3-methylpyrazine

Cat. No. B3000108
M. Wt: 251.909
InChI Key: QKZVPIDQVODZJN-UHFFFAOYSA-N
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Patent
US04042586

Procedure details

A mixture of 2-hydroxy-3-methyl-5-bromopyrazine and phosphorus oxybromide is heated at about 175° C. for several hours with constant stirring. After hydrolysis of the solution on ice the crude product is extracted with ether and distilled. The distillate is refluxed with phosphorus tribromide for several hours and, after cooling, the solution is hydrolyzed on ice and the product extracted with ether, the ether removed in vacuo to give 2,5-dibromo-3-methylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([CH3:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.P(Br)(Br)([Br:12])=O>>[Br:12][C:2]1[C:7]([CH3:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC=C(N=C1C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
DISTILLATION
Type
DISTILLATION
Details
distilled
TEMPERATURE
Type
TEMPERATURE
Details
The distillate is refluxed with phosphorus tribromide for several hours
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(N=C1C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.